1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide
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Overview
Description
1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide is a synthetic compound that belongs to the class of chloroacetamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through nucleophilic substitution reactions.
Chloroacetylation: The chloroacetyl group is introduced by reacting the intermediate compound with chloroacetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product with desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and piperidine moieties contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Acetochlor: A chloroacetamide herbicide used for weed control.
Metolachlor: Another chloroacetamide herbicide with similar applications.
Butachlor: A chloroacetamide herbicide used in rice cultivation.
Uniqueness
1-(2-Chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both pyridine and piperidine rings, along with the chloroacetyl group, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-methyl-N-pyridin-2-ylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-17(12-6-2-3-7-16-12)14(20)11-5-4-8-18(10-11)13(19)9-15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXIIOXGYREGEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)C2CCCN(C2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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